molecular formula C17H20N2OS2 B248807 Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide

Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide

Cat. No. B248807
M. Wt: 332.5 g/mol
InChI Key: XGJJUNUPNYXFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide, also known as TMT or thio-methyltryptamine, is a synthetic compound that has been gaining attention in scientific research due to its potential use as a psychoactive substance. TMT is a derivative of tryptamine, a naturally occurring neurotransmitter in the human body. TMT is structurally similar to other psychoactive substances such as DMT and psilocybin, and it is believed to have similar effects on the human brain.

Mechanism of Action

Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide is believed to act on several different receptors in the brain, including the serotonin 5-HT2A receptor and the sigma-1 receptor. Activation of these receptors can lead to changes in the levels of various neurotransmitters in the brain, including serotonin and dopamine. These changes can result in altered mood, perception, and cognition.
Biochemical and Physiological Effects:
Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide has been shown to have a variety of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as alter body temperature and respiratory rate. Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide has also been shown to have effects on the immune system, including the activation of certain immune cells and the production of cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. Additionally, Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide has been shown to have a high affinity for certain receptors in the brain, which makes it useful for studying the effects of receptor activation. However, one limitation of using Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide in lab experiments is that it is a relatively new compound, and there is still much that is unknown about its effects on the human body. Additionally, Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide is a psychoactive substance, which means that it may have potential risks associated with its use.

Future Directions

There are many potential future directions for research on Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide. One area of interest is the potential use of Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide in treating mental health conditions such as depression and anxiety. Additionally, Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms of action of Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide and its potential uses in the field of medicine.

Synthesis Methods

Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide can be synthesized using a variety of methods, including the reaction of 4-bromomethylphenyl sulfide with 4-(2-thienylcarbonyl)-1-piperazine in the presence of a palladium catalyst. Other methods involve the use of different reagents and catalysts, but the overall process involves the reaction of two key precursors to form Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide.

Scientific Research Applications

Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide has been studied for its potential use in treating various mental health conditions, including depression, anxiety, and addiction. It is believed that Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide may be able to activate certain receptors in the brain that are responsible for regulating mood and emotions. Additionally, Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide has been shown to have neuroprotective properties, which could make it useful in treating conditions such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide

Molecular Formula

C17H20N2OS2

Molecular Weight

332.5 g/mol

IUPAC Name

[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C17H20N2OS2/c1-21-15-6-4-14(5-7-15)13-18-8-10-19(11-9-18)17(20)16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3

InChI Key

XGJJUNUPNYXFKK-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.